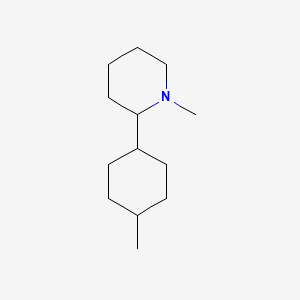

1-Methyl-2-(4-methylcyclohexyl)piperidine

Description

1-Methyl-2-(4-methylcyclohexyl)piperidine is a piperidine derivative characterized by a methyl group at the 1-position and a 4-methylcyclohexyl substituent at the 2-position of the piperidine ring. Piperidine derivatives are known for their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors or enzymes .

Properties

CAS No. |

85237-74-7 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

1-methyl-2-(4-methylcyclohexyl)piperidine |

InChI |

InChI=1S/C13H25N/c1-11-6-8-12(9-7-11)13-5-3-4-10-14(13)2/h11-13H,3-10H2,1-2H3 |

InChI Key |

VGZBWDDIEZENII-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CCCCN2C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-2-(4-methylcyclohexyl)piperidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst can yield substituted piperidines . Industrial production methods often involve multi-component reactions that are efficient and cost-effective .

Chemical Reactions Analysis

1-Methyl-2-(4-methylcyclohexyl)piperidine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the piperidine ring acts as a nucleophile.

Cyclization: The compound can undergo cyclization reactions to form more complex structures

Scientific Research Applications

1-Methyl-2-(4-methylcyclohexyl)piperidine has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Piperidine derivatives are known for their biological activity and are used in the study of enzyme inhibitors and receptor ligands.

Medicine: This compound is explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: It is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methylcyclohexyl)piperidine involves its interaction with specific molecular targets. For example, piperidine derivatives can bind to neurotransmitter receptors, such as the NMDA receptor, and modulate their activity. This interaction can lead to various pharmacological effects, including analgesia and sedation .

Comparison with Similar Compounds

Key Observations:

Structural Variations and Biological Activity :

- The presence of a thienyl group in TCP confers NMDA receptor antagonism, whereas the methylcyclohexyl group in the target compound may prioritize interactions with hydrophobic binding pockets in proteins .

- Methoxy-phenyl substituents (e.g., in Trans-N-[1-(3-Methoxyphenyl)-4-methylcyclohexyl]piperidine) enhance aromatic interactions with receptors, contrasting with the aliphatic 4-methylcyclohexyl group in the target compound .

Physical and Chemical Properties: Fluorinated analogs (PFCTA mixtures) exhibit higher thermal stability and are non-toxic, making them suitable for industrial emulsions. However, fluorination reduces bioavailability compared to non-fluorinated piperidines .

Synthesis and Applications: PFCTA mixtures are synthesized via electrochemical fluorination, which is cost-effective for large-scale production . In contrast, non-fluorinated analogs like the target compound likely undergo alkylation or Grignard reactions. TCP is a controlled substance due to its psychoactive properties, highlighting how minor structural changes (e.g., thienyl vs. methylcyclohexyl) drastically alter legal and pharmacological profiles .

Research Findings and Implications

- Medicinal Chemistry : Piperidine derivatives with bulky aliphatic substituents (e.g., 4-methylcyclohexyl) may exhibit improved metabolic stability compared to aromatic analogs, though at the cost of reduced receptor specificity .

- Industrial Use: Fluorinated piperidines like PFCTA are prioritized for emulsion stability, whereas non-fluorinated variants may serve as intermediates in drug synthesis .

Biological Activity

1-Methyl-2-(4-methylcyclohexyl)piperidine, also known by its CAS number 85237-74-7, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and relevant research findings.

This compound features a unique structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 193.34 g/mol. Its IUPAC name reflects the specific arrangement of its atoms, which plays a critical role in its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Studies indicate that this compound exhibits binding affinity to dopamine and serotonin receptors, suggesting potential implications in neuropharmacology.

Binding Affinity and Receptor Interaction

Research has demonstrated that this compound interacts with the following receptors:

- Dopamine Receptors : Exhibits selective binding, potentially influencing dopaminergic pathways associated with mood and reward mechanisms.

- Serotonin Receptors : May modulate serotonergic signaling, which is crucial for mood regulation and anxiety responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Neurotransmitter Interaction | Binds to dopamine and serotonin receptors, affecting mood and cognition. |

| Antimicrobial Properties | Preliminary studies suggest potential antimicrobial effects against certain pathogens. |

| Toxicity Profile | Exhibits low acute toxicity (LD50 values not yet fully established). |

Case Studies and Research Findings

- Neuropharmacological Studies : A study conducted on animal models indicated that administration of this compound resulted in significant changes in behavior, suggesting anxiolytic effects. The dosage was carefully controlled to assess both efficacy and safety.

- Antimicrobial Activity : Preliminary investigations revealed that this compound showed inhibitory effects against specific bacterial strains, indicating potential as a novel antimicrobial agent. Further studies are required to elucidate the mechanisms involved.

- Toxicity Assessment : Toxicological evaluations have been performed to determine the safety profile of this compound. Initial findings suggest it has a favorable safety margin compared to established drugs like ciprofloxacin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.